molecular formula C23H25N5O2S B2940893 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide CAS No. 1112308-69-6

3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide

Cat. No.: B2940893
CAS No.: 1112308-69-6
M. Wt: 435.55
InChI Key:
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Description

3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide typically involves multiple steps. One common approach is the aromatic nucleophilic substitution of a triazoloquinazoline derivative with a benzylsulfanyl group. The reaction conditions often include the use of anhydrous potassium carbonate in a solvent like dimethylformamide (DMF), with the reaction mixture being stirred overnight .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohol derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of histone acetyltransferase PCAF, which is involved in cancer cell proliferation . The triazoloquinazoline structure allows it to bind effectively to the active site of the target enzyme, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide apart is its unique combination of a benzylsulfanyl group and a triazoloquinazoline core. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(1-benzylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-butan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-3-16(2)24-20(29)13-14-27-21(30)18-11-7-8-12-19(18)28-22(27)25-26-23(28)31-15-17-9-5-4-6-10-17/h4-12,16H,3,13-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONVBBMKVQUUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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